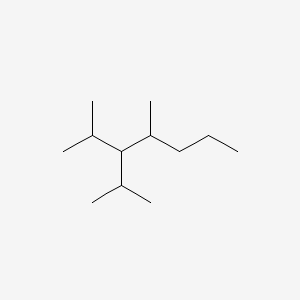
2,4-Dimethyl-3-(propan-2-yl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-(propan-2-yl)heptane is a branched hydrocarbon belonging to the class of alkanes. It is a non-polar compound with the molecular formula C12H26. This compound is characterized by its branched structure, which includes a heptane backbone with methyl and isopropyl substituents. Branched hydrocarbons like this compound are known for their unique physical and chemical properties compared to their straight-chain counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-(propan-2-yl)heptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize petroleum fractions and involve the use of zeolite catalysts to achieve the desired branching in the hydrocarbon chain. The process is carried out at high temperatures (400°C to 600°C) and pressures (10-20 atm) to facilitate the formation of branched alkanes .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-(propan-2-yl)heptane undergoes various chemical reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of UV light or heat, leading to the formation of alkyl halides.
Combustion: Complete combustion of this compound in the presence of oxygen produces carbon dioxide and water.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and heat.
Substitution: Cl2, Br2, UV light, or heat.
Combustion: O2, ignition source.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Substitution: Alkyl halides.
Combustion: CO2 and H2O.
Scientific Research Applications
2,4-Dimethyl-3-(propan-2-yl)heptane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and fuels.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-(propan-2-yl)heptane primarily involves its interaction with other molecules through van der Waals forces. As a non-polar compound, it can dissolve non-polar substances and disrupt hydrophobic interactions in biological systems. Its molecular targets include lipid bilayers and hydrophobic pockets in proteins, where it can alter membrane fluidity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylheptane
- 3-Ethyl-2,4-dimethylheptane
- 2,2,4,5,5-Pentamethylheptane
- 4-Ethyl-3-methylheptane
Uniqueness
2,4-Dimethyl-3-(propan-2-yl)heptane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles. This uniqueness makes it valuable for studying structure-property relationships in hydrocarbons .
Properties
CAS No. |
62185-41-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,4-dimethyl-3-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-7-8-11(6)12(9(2)3)10(4)5/h9-12H,7-8H2,1-6H3 |
InChI Key |
MWVRZCOXSIAHLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















